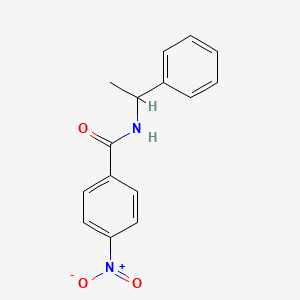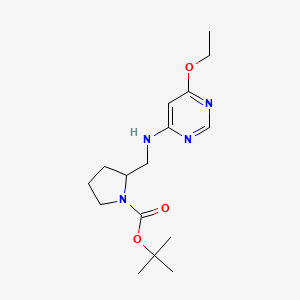
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase enzyme, JMJD3, which plays a key role in the regulation of gene expression.
Mecanismo De Acción
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is a potent inhibitor of JMJD3, which is a histone demethylase enzyme that plays a key role in the regulation of gene expression. JMJD3 is known to demethylate lysine 27 on histone H3 (H3K27), which is associated with gene activation. By inhibiting JMJD3, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide prevents the demethylation of H3K27, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has also been studied for its biochemical and physiological effects. In vitro studies have shown that 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide can suppress tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is its high potency and specificity for JMJD3, which makes it an attractive tool for studying the role of this enzyme in various biological processes. However, one of the limitations of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could have even greater therapeutic potential. Another area of interest is the identification of specific genes and pathways that are regulated by JMJD3, which could provide new targets for cancer therapy. Finally, the use of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide in combination with other drugs or therapies could also be explored, as this could enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 2,4-dichloropyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with sulfamic acid to yield the final product, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. JMJD3, the target enzyme of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide, is known to play a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting JMJD3, 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-9-3-4-16-13(15)12(9)22(18,19)17-8-1-2-10-11(7-8)21-6-5-20-10/h1-4,7,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHCKQOBRZNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CN=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)
![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)